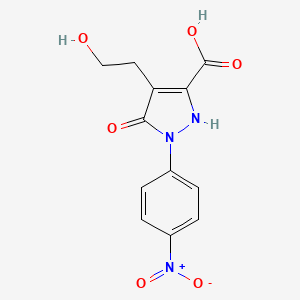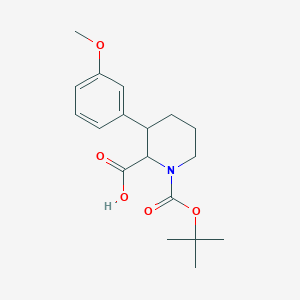
3-Chloro-4-(4-iodophenoxy)aniline
Descripción general
Descripción
3-Chloro-4-(4-iodophenoxy)aniline is a chemical compound with the molecular formula C12H9ClINO . It has a molecular weight of 345.56 .
Molecular Structure Analysis
The molecular structure of this compound consists of an aniline group (NH2) attached to a benzene ring, which is further connected to another benzene ring through an oxygen atom (O). The first benzene ring has a chlorine atom (Cl) attached, while the second benzene ring has an iodine atom (I) attached .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of chloro and iodo derivatives of aniline, including compounds structurally related to 3-Chloro-4-(4-iodophenoxy)aniline, have been extensively studied. For instance, Zhang Qingwen (2011) developed a practical synthesis process for a chloro-benzyloxy aniline derivative, highlighting the robustness and industrial applicability due to the less waste burden and the use of readily available materials (Zhang Qingwen, 2011). Similarly, studies by Wen Zi-qiang (2007) and others have demonstrated the synthesis of various chloro-aniline derivatives, emphasizing high yields, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Environmental and Material Applications
Research by P. Słomkiewicz et al. (2017) utilized chloro derivatives of aniline, including compounds similar to this compound, for environmental applications. They explored the adsorption of these compounds on halloysite adsorbents, revealing their potential in removing toxic compounds from wastewater due to their significant adsorption properties (P. Słomkiewicz et al., 2017). Moreover, Suresh et al. (2003) synthesized a novel polycarbonate using an azo bisphenol derived from a process involving 4-iodophenol, demonstrating the material's high thermal stability and potential in high-temperature electro-optics (Suresh et al., 2003).
Catalysis and Oxidation Studies
The use of chloro-aniline derivatives in catalysis was illustrated by Shengxiao Zhang et al. (2009), who synthesized Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds, highlighting the efficient removal of these substances from aqueous solutions (Shengxiao Zhang et al., 2009). This research underscores the potential of chloro-aniline derivatives in environmental remediation processes.
Safety and Hazards
The safety data sheet for a related compound, 4-Iodoaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions should be taken when handling 3-Chloro-4-(4-iodophenoxy)aniline.
Direcciones Futuras
A study on the antimalarial activity of artesunate-3-chloro-4-(4-chlorophenoxy)aniline suggests that it shows promising antimalarial activity against both sensitive and resistant human and mice malaria parasites. Therefore, preclinical and clinical studies on 3-Chloro-4-(4-iodophenoxy)aniline are recommended to evaluate its value in developing novel drugs for future management of multi-drug resistant malaria parasites .
Propiedades
IUPAC Name |
3-chloro-4-(4-iodophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMMQHJYOCIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655539 | |
| Record name | 3-Chloro-4-(4-iodophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84865-98-5 | |
| Record name | 3-Chloro-4-(4-iodophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1461946.png)
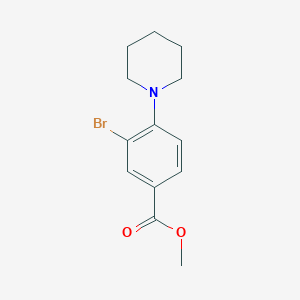
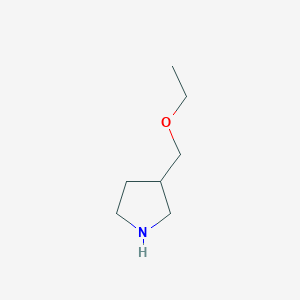
![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)
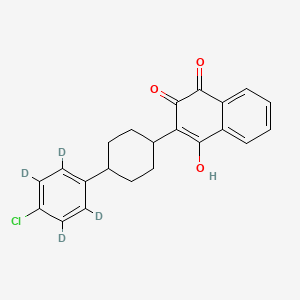

![(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1461959.png)
![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)
